4-(1-苯并呋喃-2-基)-7-甲基-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

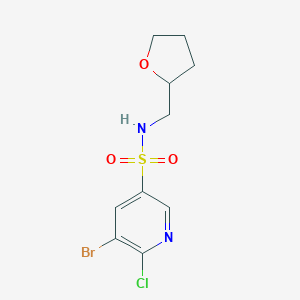

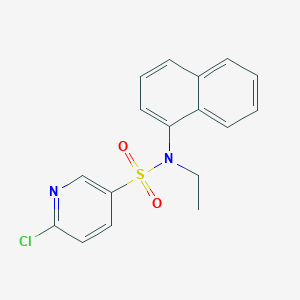

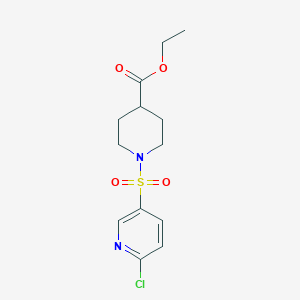

“4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one” is a compound that has been studied for its potential anticancer activity . It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one”, involves several steps. The structures of the synthesized compounds are confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Molecular Structure Analysis

The molecular structure of “4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one” is characterized by the presence of a benzofuran ring and a chromen-2-one ring . The molecular formula is C18H12O4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学研究应用

Antimicrobial Applications

Benzofuran derivatives have been identified as promising scaffolds for antimicrobial agents. They are found to be effective against a range of microbial pathogens, including bacteria and fungi. The structural features of benzofuran compounds, such as the presence of a 2-benzofuran-2-yl group, contribute to their antimicrobial potency . For instance, certain benzofuran derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common culprits in infections .

Antioxidant Properties

The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and chelate metal ions. These compounds have been evaluated using various assays, such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), demonstrating significant antioxidant potential . This property is crucial in the prevention of oxidative stress-related diseases and in the stabilization of pharmaceuticals.

Anti-Tumor Activity

Benzofuran derivatives exhibit anti-tumor properties by inhibiting the growth of cancer cells. They have been tested against various cancer cell lines, including human liver carcinoma cells, and have shown to be more potent than certain standard chemotherapy agents . The anti-tumor activity is often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Anti-Viral Efficacy

The anti-viral activity of benzofuran compounds extends to several viruses, including the hepatitis C virus. Novel benzofuran derivatives are being explored as potential therapeutic drugs for viral diseases due to their ability to interfere with viral replication and assembly . This application is particularly relevant in the search for new treatments for emerging viral infections.

Bioactivity in Drug Development

Benzofuran derivatives are recognized for their broad pharmacological activities, which make them valuable lead compounds in drug development. Their natural product sources and the relationship between their bioactivities and structures are subjects of ongoing research, aiming to optimize their therapeutic potential . The versatility of benzofuran compounds allows for the exploration of various drug prospects.

Synthesis of Complex Benzofuran Systems

Recent advancements in synthetic methods have enabled the construction of complex benzofuran derivatives. Techniques such as free radical cyclization cascades and proton quantum tunneling have been employed to synthesize polycyclic benzofuran compounds with high yield and fewer side reactions . These synthetic approaches are crucial for the development of benzofuran-based drugs with enhanced efficacy and reduced toxicity.

作用机制

未来方向

属性

IUPAC Name |

4-(1-benzofuran-2-yl)-7-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-11-6-7-13-14(10-18(19)21-16(13)8-11)17-9-12-4-2-3-5-15(12)20-17/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLBFZYXTNHQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)